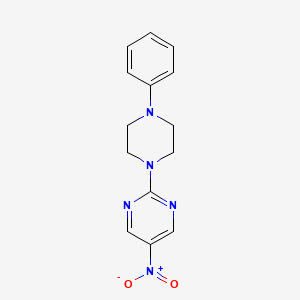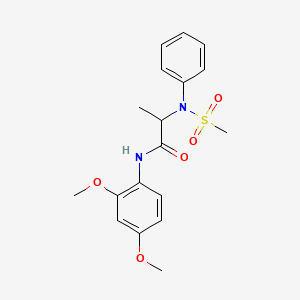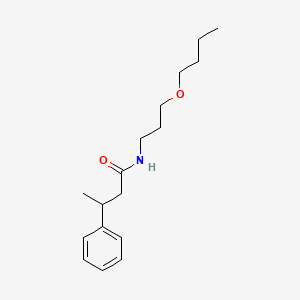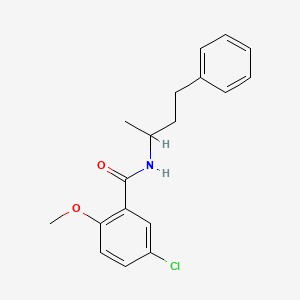
2-(3,4-dichlorophenyl)-2-oxoethyl N-acetylphenylalaninate
Übersicht
Beschreibung
2-(3,4-dichlorophenyl)-2-oxoethyl N-acetylphenylalaninate, also known as DCPA, is a synthetic herbicide that is used to control weeds in various crops. It belongs to the family of diphenyl ether herbicides and has been widely used in agriculture since its discovery in the 1970s. In
Wissenschaftliche Forschungsanwendungen
2-(3,4-dichlorophenyl)-2-oxoethyl N-acetylphenylalaninate has been extensively studied for its herbicidal activity and its effects on the environment. It is commonly used in agriculture to control weeds in various crops, including soybeans, corn, and cotton. This compound has also been used in turfgrass management to control weeds in golf courses and other recreational areas. In addition to its herbicidal activity, this compound has been studied for its potential use as an antifungal agent and as a precursor for the synthesis of other compounds.
Wirkmechanismus
2-(3,4-dichlorophenyl)-2-oxoethyl N-acetylphenylalaninate works by inhibiting the synthesis of lipids in plants, which leads to the death of the plant. Specifically, this compound inhibits the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll and other pigments. This leads to the accumulation of toxic intermediates that damage the plant's membranes and ultimately cause its death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on plants. In addition to inhibiting PPO, this compound also affects the activity of other enzymes involved in lipid synthesis and metabolism. This can lead to changes in the composition and structure of plant membranes, which can affect the plant's ability to absorb nutrients and water. This compound has also been shown to affect the expression of genes involved in stress responses and defense mechanisms in plants.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dichlorophenyl)-2-oxoethyl N-acetylphenylalaninate is a widely used herbicide in agriculture and has been extensively studied for its herbicidal activity. Its well-characterized mechanism of action and biochemical effects make it a useful tool for studying lipid metabolism and membrane structure in plants. However, its toxicity and potential environmental impact limit its use in laboratory experiments and make it important to handle with care.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-dichlorophenyl)-2-oxoethyl N-acetylphenylalaninate. One area of interest is the development of new herbicides based on the structure of this compound that have improved selectivity and reduced environmental impact. Another area of interest is the study of the effects of this compound on non-target organisms, such as soil microorganisms and aquatic organisms. Finally, there is a need for further research on the biochemical and physiological effects of this compound on plants, particularly with regard to its effects on lipid metabolism and membrane structure.
Eigenschaften
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO4/c1-12(23)22-17(9-13-5-3-2-4-6-13)19(25)26-11-18(24)14-7-8-15(20)16(21)10-14/h2-8,10,17H,9,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMQPTOARBYCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3980546.png)

![N-[(4-methylphenyl)(phenyl)methyl]-2,2-diphenylacetamide](/img/structure/B3980559.png)
![2-[2-hydroxy-3-(4-methoxyphenoxy)propoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3980564.png)
acetate](/img/structure/B3980571.png)
![4-({ethyl[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)-2,6-dimethylphenyl acetate](/img/structure/B3980581.png)

![5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3980599.png)
![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3980611.png)

